1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
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Overview
Description
1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11N3O2S·HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the methanesulfonyl group: This step involves the sulfonation of the pyrazole ring using methanesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The methylation of the pyrazole nitrogen can be carried out using methyl iodide or a similar methylating agent.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- 1-(4-methylsulfonyl-1H-pyrazol-5-yl)methanamine
Uniqueness
1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is unique due to the presence of the methanesulfonyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity for specific targets, making it a valuable compound for various applications.
Properties
CAS No. |
2413899-09-7 |
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Molecular Formula |
C6H12ClN3O2S |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
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